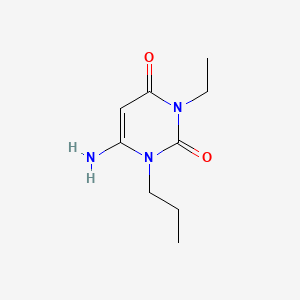

6-Amino-3-ethyl-1-propyluracil

Description

Context within Substituted Uracil (B121893) and Pyrimidine (B1678525) Chemical Space

6-Amino-3-ethyl-1-propyluracil is a member of the broad class of substituted uracils, which are themselves a subset of the larger pyrimidine family. The pyrimidine ring is a fundamental six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Uracil is a pyrimidine derivative with two carbonyl groups at positions 2 and 4.

The "chemical space" of substituted uracils is vast, owing to the potential for functionalization at multiple positions on the uracil ring. Key positions for substitution include:

N1 and N3: The nitrogen atoms of the pyrimidine ring can be alkylated or otherwise functionalized. thieme-connect.comnih.gov In this compound, these positions are occupied by a propyl and an ethyl group, respectively. This N-alkylation significantly impacts the molecule's polarity, solubility, and intermolecular interactions.

C5 and C6: These carbon atoms of the pyrimidine ring are also common sites for modification. The presence of an amino group at the C6 position, as in the title compound, is a crucial feature that influences its chemical reactivity and potential biological activity. scirp.orgrsc.org

The specific combination of substituents in this compound—an amino group at C6 and distinct alkyl groups at N1 and N3—places it in a unique position within the pyrimidine chemical space. The synthesis of such specifically substituted uracils can be challenging, often requiring protective group strategies to achieve the desired regioselectivity. thieme-connect.com For instance, direct alkylation of 6-aminouracil (B15529) can be difficult to control, but methods using protecting groups on the C6-amino function have been developed to facilitate N3-alkylation. thieme-connect.com

Rationale for Academic Investigation of Uracil Derivatives

The academic and industrial interest in uracil derivatives is multifaceted, stemming from their diverse biological activities and their utility as synthetic building blocks.

Biological Significance:

Anticancer and Antiviral Agents: Uracil analogs have a long history as therapeutic agents. nih.govnih.gov For example, 5-fluorouracil (B62378) is a widely used anticancer drug. nih.gov The structural similarity of uracil derivatives to the natural nucleobases allows them to interfere with nucleic acid synthesis and other metabolic pathways, leading to their therapeutic effects. nih.gov Substituted pyrimidines are considered privileged scaffolds in medicinal chemistry for developing anticancer agents. nih.govbohrium.com

Enzyme Inhibition: Many uracil derivatives are designed to be specific inhibitors of enzymes involved in disease processes. For instance, they can target kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. bohrium.com

Antimicrobial Properties: Researchers have synthesized various uracil derivatives and found them to possess significant antibacterial and antifungal activities. tandfonline.comfigshare.comnih.gov Acyclic nucleoside analogs derived from 6-aminouracil have shown potent antimicrobial effects. tandfonline.comfigshare.com

Synthetic Utility:

Heterocyclic Synthesis: 6-aminouracils are versatile starting materials for the synthesis of more complex fused heterocyclic systems, such as pyrido-, pyrrolo-, and pyrimido-pyrimidines. scirp.orgrsc.orgbenthamdirect.com These fused systems often exhibit a wide range of biological activities.

Multicomponent Reactions: The reactivity of the 6-aminouracil scaffold makes it an ideal component in multicomponent reactions, which allow for the rapid and efficient construction of diverse molecular libraries for biological screening. rsc.orgbenthamdirect.comthieme-connect.com

The investigation of novel uracil derivatives like this compound is driven by the continuous search for new therapeutic agents and molecular probes. The specific substitutions on this molecule could confer unique properties, making it a candidate for a variety of research applications.

Historical and Current Research Significance of the Uracil Scaffold in Chemical Biology

The uracil scaffold has been a cornerstone of chemical biology and medicinal chemistry for decades. Its significance is rooted in its fundamental role in the structure of RNA, where it pairs with adenine. This natural precedent has inspired the development of a vast number of uracil analogs with diverse applications.

Historical Perspective:

The initial interest in uracil derivatives was largely driven by the goal of creating antimetabolites for cancer therapy. This led to the discovery of iconic drugs like 5-fluorouracil and has spurred decades of research into modifying the uracil core to improve efficacy and reduce side effects.

Current Research Trends:

Targeted Therapies: Modern research focuses on designing uracil derivatives that target specific biological molecules, such as enzymes or receptors, with high selectivity. nih.gov This approach aims to minimize off-target effects and improve the therapeutic index of new drug candidates.

Molecular Probes: Fluorescently labeled uracil derivatives, often synthesized from 6-aminouracil, are being developed as "nucleodyes." nih.govnih.gov These molecules can be incorporated into DNA or RNA and used to study nucleic acid structure, dynamics, and interactions with other molecules in real-time. nih.govnih.gov

Acyclic Nucleoside Analogs: Research into acyclic nucleoside analogs, which retain the uracil base but have a modified, flexible side chain instead of a ribose sugar, continues to yield compounds with potent antiviral and antimicrobial activities. tandfonline.comfigshare.com

Structure-Activity Relationship (SAR) Studies: A significant portion of current research involves the systematic synthesis of libraries of related uracil derivatives to understand the relationship between their chemical structure and biological activity. bohrium.comnih.gov This knowledge is crucial for the rational design of new and more effective molecules.

The study of this compound, while not yet widely reported, fits squarely within these current research themes. Its N-alkyl groups and C6-amino substituent provide a unique combination of features that could be exploited in the development of new therapeutic agents or chemical biology tools.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C9H15N3O2 | 197.23 |

| 6-Amino-1-ethyl-3-propyluracil | C9H15N3O2 | 197.234 cymitquimica.com |

| 6-Amino-3-methyl-1-propyluracil | C8H13N3O2 | 183.20772 guidechem.com |

Structure

3D Structure

Properties

CAS No. |

63981-32-8 |

|---|---|

Molecular Formula |

C9H15N3O2 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

6-amino-3-ethyl-1-propylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H15N3O2/c1-3-5-12-7(10)6-8(13)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 |

InChI Key |

NUEJYQRPPDNSDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC(=O)N(C1=O)CC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Regioselective Transformations of 6 Amino 3 Ethyl 1 Propyluracil

Precursor Synthesis Strategies for 6-Aminouracil (B15529) Derivatives

The construction of the 6-aminouracil scaffold is a critical first step. These derivatives serve as versatile building blocks for a wide range of fused heterocyclic compounds. researchgate.netscirp.org

Synthesis of 6-Amino-3-propyluracil as a Key Intermediate

A common strategy to synthesize N-substituted 6-aminouracils involves the alkylation of 6-aminouracil. For instance, 6-amino-3-propyluracil can be prepared by reacting 6-aminouracil with n-propyl iodide. nih.govsemanticscholar.org This reaction typically involves the protection of the more reactive N1 and amino positions to achieve selective alkylation at the N3 position. One method involves trisilylating 6-aminouracil with hexamethyldisilazane, followed by reaction with n-propyl iodide. semanticscholar.orgscirp.org

Another approach involves the condensation of N-propylurea with ethyl cyanoacetate, which provides a direct route to the 6-amino-1-propyluracil (B156761) isomer. chemicalbook.com The specific synthesis of the 3-propyl isomer often requires a multi-step process involving protection and deprotection steps to ensure the correct regiochemistry.

General Approaches to Pyrimidine-2,4(1H,3H)-dione Core Construction

The pyrimidine-2,4(1H,3H)-dione, or uracil (B121893), core is fundamental to this class of compounds. General synthetic methods include:

Condensation Reactions: A widely used method involves the condensation of a urea (B33335) or thiourea (B124793) derivative with a β-dicarbonyl compound or its equivalent, such as a malonic acid derivative. mdpi.comresearchgate.net For example, the reaction of a substituted urea with diethyl malonate in the presence of a base like sodium ethoxide yields a barbituric acid derivative, which can be a precursor to uracils. researchgate.net

From Cytosine Derivatives: Hydrolysis of cytosine derivatives can also yield the uracil core. mdpi.com

Multicomponent Reactions: One-pot multicomponent condensation reactions have been developed for the synthesis of fused pyrimidine-2,4(1H,3H)-dione derivatives, offering an efficient and environmentally friendly approach. bohrium.com

Alkylation and Regioselectivity Studies at Uracil Nitrogen Positions

The alkylation of the uracil ring is a crucial step in the synthesis of 6-amino-3-ethyl-1-propyluracil. Due to the presence of multiple nucleophilic nitrogen atoms (N1 and N3), controlling the regioselectivity of the alkylation is a significant challenge. kthmcollege.ac.in

N1 and N3 Alkylation Mechanisms and Control

The relative acidity of the N1-H and N3-H protons in the uracil ring influences the site of alkylation. Generally, the N1 proton is more acidic and therefore more readily deprotonated, leading to preferential alkylation at the N1 position under basic conditions. researchgate.nettandfonline.com

To achieve selective N3 alkylation, the N1 position is often protected with a suitable protecting group. Common protecting groups include the tert-butyloxycarbonyl (BOC) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. researchgate.nettandfonline.com These groups can be introduced selectively at the N1 position, allowing for subsequent alkylation at the N3 position. The protecting group can then be removed under specific conditions to yield the N3-alkylated uracil. tandfonline.com

Michael-type addition reactions also offer a convenient method for the N-alkylation of the uracil ring, with regioselectivity often being achieved in the presence of a base like triethylamine. nih.gov

Influence of Alkylating Agents and Reaction Conditions on Isomer Formation

The choice of alkylating agent and reaction conditions plays a critical role in determining the ratio of N1 and N3 alkylated isomers.

| Factor | Influence on Regioselectivity |

| Alkylating Agent | Sterically hindered electrophiles may show a higher preference for the less hindered N1 position. nih.gov The reactivity of the alkylating agent (e.g., alkyl iodide vs. alkyl bromide) can also affect the outcome. scirp.org |

| Base | The choice of base can influence which nitrogen is deprotonated. For example, using sodium hydride (NaH) in DMF is a common method for deprotonation before alkylation. tandfonline.com Potassium carbonate (K2CO3) is also frequently used. kthmcollege.ac.inscirp.org |

| Solvent | Polar aprotic solvents like dimethylformamide (DMF) are commonly used for alkylation reactions as they can solvate the cation of the base and enhance the nucleophilicity of the uracil anion. kthmcollege.ac.inscirp.orgtandfonline.com |

| Temperature | Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which can influence the isomer ratio. nih.govnumberanalytics.com |

For the synthesis of this compound, a sequential alkylation approach is typically employed. Starting with 6-aminouracil, the N3 position is first alkylated with a propyl group, often requiring N1 protection. Following deprotection, the N1 position is then alkylated with an ethyl group. Alternatively, starting with 6-amino-1-ethyluracil, the N3 position can be alkylated with a propyl group. nih.gov

Functional Group Interconversions and Derivatization Strategies

Once this compound is synthesized, the 6-amino group and the C5 position of the pyrimidine (B1678525) ring offer sites for further functionalization.

The 6-amino group can undergo various reactions, including:

Nitrosation: Reaction with sodium nitrite (B80452) in an acidic medium can introduce a nitroso group at the C5 position, leading to the formation of 6-amino-5-nitroso-3-ethyl-1-propyluracil. semanticscholar.orgscirp.org This nitroso derivative can then be reduced to a 5,6-diamino compound. nih.gov

Condensation: The 5,6-diamino derivative can be condensed with various reagents to form fused heterocyclic systems, such as xanthines. nih.gov

Schiff Base Formation: The amino group can react with aldehydes to form Schiff bases, which are versatile intermediates for the synthesis of other heterocyclic compounds. scirp.org

The C5 position, being activated by the adjacent amino and carbonyl groups, is susceptible to electrophilic substitution reactions. semanticscholar.org These reactions allow for the introduction of a variety of substituents, further expanding the chemical diversity of this class of compounds.

Amination and Nitrosation Reactions at the Uracil Core

The amino group at the C6 position and the adjacent C5 position of the uracil ring are key sites for functionalization. Nitrosation is a common primary step, followed by reduction to introduce a second amino group, creating a highly reactive diamino intermediate.

Nitrosation: The nitrosation of 6-aminouracil derivatives is a well-established method for introducing a functional group at the C5 position. This reaction is typically carried out using sodium nitrite in an acidic medium. For instance, in the synthesis of related compounds like 6-amino-3-propyluracil, nitrosation is achieved using sodium nitrite at room temperature, yielding the corresponding 6-amino-5-nitroso-3-propyluracil. scirp.orgsemanticscholar.org This reaction transforms the white starting material into a distinctively colored product, often yellow or orange, due to the newly formed nitroso group. scirp.org The electron-withdrawing nature of the nitroso group significantly influences the electronic properties of the pyrimidine ring. scirp.orgsemanticscholar.org

Amination via Reduction of the Nitroso Group: The 5-nitroso group is readily reduced to an amino group, yielding a 5,6-diaminouracil (B14702) derivative. This reduction is commonly performed using a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous ammonia (B1221849) solution. scirp.orgthieme-connect.com The successful conversion is often indicated by a rapid decolorization of the reaction mixture. scirp.org This resulting 5,6-diamino structure is a critical precursor for building fused heterocyclic systems, as the adjacent amino groups can readily undergo cyclization with various electrophiles.

Table 1: Representative Nitrosation and Reduction Reactions of a Related 6-Aminouracil Derivative This table presents data for the analogous compound 6-amino-3-propyluracil as a representative example of the typical reaction conditions and yields for these transformations.

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| Nitrosation | 6-Amino-3-propyluracil | Sodium Nitrite, aq. Acetic Acid | 6-Amino-5-nitroso-3-propyluracil | 85 | scirp.orgsemanticscholar.org |

| Reduction | 6-Amino-5-nitroso-3-propyluracil | Sodium Dithionite, aq. Ammonia | 5,6-Diamino-3-propyluracil | ~70 | scirp.orgsemanticscholar.org |

Condensation and Cyclization Reactions to Fused Systems

The functional groups on the this compound scaffold, particularly the C6-amino group and the vicinal diamino functionality (after nitrosation and reduction), serve as handles for constructing a variety of fused ring systems. These reactions are pivotal for creating compounds with diverse pharmacological potential, such as xanthine (B1682287) derivatives. chemdad.com

Formation of Pyrimido[2,3-d]pyrimidines: The reaction of 6-aminouracils with reagents like acrylonitrile (B1666552) can lead to fused pyridopyrimidine systems. This transformation proceeds through a cyanoethylation at the C5 position, followed by an intramolecular cyclization. google.com

Formation of Pyrazolopyrimidines and Pyrimidotriazines: A common strategy for synthesizing fused systems involves starting with a 6-hydrazinyluracil derivative, which can be prepared from 6-chlorouracil. nih.govresearchgate.net This 6-hydrazinyl intermediate is then reacted with various dicarbonyl or equivalent compounds. For example, condensation with benzylidene malononitrile (B47326) or dimethylformamide-dimethylacetal (DMF-DMA) can lead to the formation of pyrazolopyrimidines. nih.govmdpi.com Similarly, reaction with isatin (B1672199) or other suitable precursors can yield more complex fused structures like indenopyrimidopyridazines or pyrimido[5,4-e] ontosight.aisemanticscholar.orgchemicalbook.comtriazines. nih.govresearchgate.netmdpi.com

Formation of Xanthines: One of the most significant applications of 5,6-diaminouracil derivatives is the synthesis of xanthines. Following the creation of the 5,6-diamino intermediate from this compound, condensation with reagents like cinnamic acid, followed by intramolecular cyclization, can produce 8-styrylxanthines. scirp.orgsemanticscholar.org The synthesis of (E)-3-ethyl-1-propyl-8-styrylxanthine, a compound with affinity for adenosine (B11128) receptors, follows this general pathway. scirp.org

Table 2: Examples of Condensation and Cyclization Reactions Leading to Fused Systems from Uracil Precursors This table showcases various cyclization strategies using analogues of the title compound to illustrate the formation of different fused heterocyclic systems.

| Uracil Precursor | Reagent(s) | Fused System Formed | Reference |

| 6-Amino-1-propyluracil | Acrylonitrile | 7-Amino-1-propyl-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyrimidine | google.com |

| 5,6-Diamino-3-propyluracil | Cinnamic acid, EDC | (E)-6-Amino-3-propyl-5-styrylcarboxamidouracil (Xanthine precursor) | scirp.orgsemanticscholar.org |

| 6-Hydrazinyl-1-propyluracil | Benzylidene malononitrile | Pyrazolopyrimidine derivative | mdpi.com |

| 6-Hydrazinyl-1-propyluracil | Isatin | Indenopyrimidopyridazine derivative | researchgate.netmdpi.com |

| 6-[2-(Aryl)hydrazono]-1-propyluracil | DMF-DMA | Pyrazolo[3,4-d]pyrimidine derivative | nih.gov |

Advanced Synthetic Method Development and Optimization

Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methodologies. The synthesis of this compound and its derivatives benefits from advances in catalytic approaches and the application of green chemistry principles.

Catalytic Approaches in Uracil Synthesis

The use of catalysts can significantly improve the efficiency, selectivity, and reaction conditions for the synthesis of uracil derivatives and their subsequent transformation into fused systems.

Base Catalysis: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for various reactions in pyrimidine chemistry, including amidation and cyclization reactions. tandfonline.com DBU has been used to facilitate the elimination of leaving groups in the final steps of synthesizing substituted uracils. tandfonline.com

Acid Catalysis: Commercially available acids such as trichloroacetic acid have been employed as efficient catalysts for multi-component reactions to produce fused pyrazole (B372694) derivatives, often under solvent-free conditions. chem-soc.si

Metal Catalysis: Ceric sulfate (B86663) has been demonstrated as a heterogeneous catalyst in four-component, one-pot syntheses of dihydropyrano[2,3-c]pyrazoles, highlighting the role of metal-based catalysts in constructing complex heterocyclic scaffolds from simple precursors. chem-soc.si

Natural Product Catalysis: Recent research has explored the use of natural product-derived catalysts, such as betaine (B1666868) and guanidine (B92328) carbonate, for the one-pot, two-step synthesis of bioactive pyridone derivatives, showcasing a move towards more sustainable catalytic systems. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines.

Microwave-Assisted Synthesis: Microwave irradiation is a green heating technology that can dramatically accelerate reaction rates, improve yields, and simplify work-up procedures in the synthesis of pyrimidine analogues. iftmuniversity.ac.in This method often reduces or eliminates the need for traditional organic solvents. iftmuniversity.ac.in The heating mechanism involves direct interaction with the molecules through dipolar polarization and ionic conduction, leading to efficient and rapid heating. iftmuniversity.ac.in

Solvent-Free Reactions: Performing reactions under solvent-free or "neat" conditions is a core principle of green chemistry. Multi-component reactions to synthesize fused pyrimidines have been successfully carried out by heating the reactants with a catalyst in the absence of a solvent, which simplifies purification and minimizes waste. chem-soc.sinih.gov

Use of Green Catalysts and Media: The development and use of recyclable and environmentally benign catalysts is a key area of green synthesis. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are emerging as green catalysts and reaction media. nih.gov They are often biodegradable, have low toxicity, and can be easily prepared and recycled. nih.gov For example, a DES based on gentisic acid and methyl triphenylphosphonium bromide has been used as a potent catalyst for the green synthesis of fused pyrimidines, offering high yields and short reaction times under solvent-free conditions. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Amino 3 Ethyl 1 Propyluracil and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

The ¹H NMR spectrum of 6-Amino-3-ethyl-1-propyluracil is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts (δ) of these protons are influenced by the electron density of their surroundings.

The protons of the N-propyl group at position 1 would likely appear as a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a multiplet for the central methylene (B1212753) group (-CH₂-) around 1.6 ppm, and a triplet for the methylene group attached to the nitrogen (-N-CH₂-) around 3.8 ppm. The N-ethyl group at position 3 would show a triplet for the methyl group (CH₃) around 1.2 ppm and a quartet for the methylene group (-N-CH₂-) around 4.0 ppm.

The amino group (-NH₂) at position 6 would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. This signal is also D₂O exchangeable. The lone proton on the pyrimidine (B1678525) ring (C₅-H) is anticipated to appear as a singlet in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N₁-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet |

| N₁-CH₂-CH₂ -CH₃ | ~ 1.6 | Multiplet |

| N₁-CH₂ -CH₂-CH₃ | ~ 3.8 | Triplet |

| N₃-CH₂-CH₃ | ~ 1.2 | Triplet |

| N₃-CH₂ -CH₃ | ~ 4.0 | Quartet |

| C₅-H | ~ 5.1-5.5 | Singlet |

Note: These are predicted values based on similar structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbonyl carbons at positions 2 and 4 (C=O) are expected to resonate at the downfield end of the spectrum, typically in the range of 150-170 ppm. The olefinic carbons of the pyrimidine ring (C₅ and C₆) would appear in the region of 90-150 ppm. The carbon atoms of the N-propyl and N-ethyl substituents will have characteristic shifts in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N₁-CH₂-CH₂-CH₃ | ~ 11 |

| N₁-CH₂-CH₂ -CH₃ | ~ 20 |

| N₁-CH₂ -CH₂-CH₃ | ~ 45 |

| N₃-CH₂-CH₃ | ~ 15 |

| N₃-CH₂ -CH₃ | ~ 38 |

| C ₅ | ~ 95 |

| C ₆ | ~ 150 |

| C ₂ (C=O) | ~ 155 |

| C ₄ (C=O) | ~ 165 |

Note: These are predicted values and are subject to experimental variations.

For a comprehensive structural confirmation, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would be instrumental in confirming the connectivity within the ethyl and propyl chains. For instance, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, and among the three distinct proton environments of the propyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity across the entire molecule, for example, by observing correlations from the N-alkyl protons to the carbons of the pyrimidine ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound would be characterized by several key absorption bands. The carbonyl (C=O) stretching vibrations of the uracil (B121893) ring are expected to appear as strong bands in the IR spectrum, typically in the region of 1650-1750 cm⁻¹. The presence of two carbonyl groups may result in two distinct bands or a broad, overlapping absorption.

The N-H stretching vibrations of the primary amino group at C₆ would give rise to two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations are also expected to be observed in the fingerprint region of the spectrum. ekb.eg The C-H stretching vibrations of the ethyl and propyl groups will be visible in the 2850-3000 cm⁻¹ range.

Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1750 | Strong |

| Amide | N-H Bend | 1600 - 1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The uracil ring system contains conjugated double bonds, which give rise to characteristic absorption bands in the UV region. The absorption maxima (λmax) are indicative of the electronic structure of the chromophore. For 6-aminouracil (B15529) derivatives, absorption maxima are typically observed in the range of 260-280 nm. nih.govresearchgate.net The exact position of the absorption maximum for this compound would be influenced by the alkyl and amino substituents on the pyrimidine ring.

Electronic Absorption Bands and Chromophore Characterization

The electronic absorption properties of this compound are determined by its core pyrimidine structure, which acts as a chromophore. The uracil ring system, with its conjugated double bonds and heteroatoms, is responsible for the absorption of ultraviolet (UV) light. Unsubstituted uracil in aqueous solutions typically exhibits two main absorption maxima (λmax) at approximately 202 nm and 258 nm. sielc.comrsc.org

The chromophore in 6-aminouracil derivatives is composed of the pyrimidine base itself, and its photophysical properties are influenced by electronic conjugation with substituents. nih.gov The presence of an amino group at the C6 position, along with alkyl substituents (ethyl and propyl) at the N3 and N1 positions, modifies the electronic distribution within the pyrimidine ring. These substitutions can cause shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) and changes in molar absorptivity (hyperchromic or hypochromic effects) compared to the parent uracil molecule. nih.gov The amino group, acting as an electron-donating group, generally leads to a bathochromic shift. The solvent environment also plays a critical role, as changes in polarity can influence the electronic transitions and alter the absorption spectrum. nih.govresearchgate.net

Characterization of the chromophore involves analyzing these spectral shifts to understand the electronic communication between the uracil ring and its substituents. nih.gov

| Compound | λmax (nm) | Solvent | Notes |

| Uracil | 202, 258 | Water | Parent compound with two distinct absorption bands. sielc.com |

| Uracil | 258 | Water | Molar absorption coefficient (ε) of 7680 ± 20 M⁻¹ cm⁻¹. rsc.org |

| 5-phenylazo-6-aminouracil dyes | Varies | Various Solvents | The azo group extends the chromophore, leading to absorption in the visible range. The exact λmax is sensitive to substituents and solvent polarity. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units), allowing for the determination of a unique molecular formula.

For this compound, the molecular formula is C₉H₁₅N₃O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. By comparing this theoretical mass with the experimentally measured mass from the HRMS instrument, the molecular formula can be confirmed with a high degree of confidence. This technique is crucial for distinguishing between isomers or compounds with very similar nominal masses. The analysis of related heterocyclic compounds by Gas Chromatography/High-Resolution Mass Spectrometry (GC/HRMS) has demonstrated its effectiveness in structural elucidation. nist.gov

| Parameter | Value |

| Molecular Formula | C₉H₁₅N₃O₂ |

| Theoretical Monoisotopic Mass | 197.11643 Da |

| Analysis Technique | Electron Ionization (EI) or Electrospray Ionization (ESI) |

| Expected Result | Experimental m/z value matching the theoretical mass within a narrow error margin (e.g., < 5 ppm) |

X-ray Crystallography for Absolute Structural Determination and Conformation

X-ray crystallography provides the definitive method for determining the absolute three-dimensional structure of a molecule in its crystalline state. nih.gov This technique yields precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity of atoms and revealing the molecule's conformation.

Crystallographic Data for a Related Analogue (6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate) mendeley.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O₂ · H₂O |

| Crystal System | Monoclinic |

| Space Group | C12/c1 |

| a (Å) | 21.121(2) |

| b (Å) | 8.6055(6) |

| c (Å) | 12.9371(8) |

| β (°) | 115.599(3) |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby ensuring the purity of the final compound. These techniques exploit differences in the physicochemical properties of the components in a mixture, such as polarity and affinity for a stationary phase, to achieve separation.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions in real-time. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of reactants and the formation of the product. asianpubs.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the pure starting materials. libretexts.orgrochester.edu The plate is then developed in an appropriate solvent system, typically a mixture like chloroform (B151607) and methanol. asianpubs.orgnih.gov The separated spots are visualized, often under UV light, due to the UV-active nature of the uracil ring. asianpubs.orgdergipark.org.tr By observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product in the reaction mixture lane, a chemist can determine when the reaction is complete. libretexts.org The retention factor (Rf) value of each spot is characteristic for a given compound and solvent system.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Research Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive analytical technique for the separation, identification, and quantification of compounds in complex mixtures. nih.govnih.gov For research involving this compound, LC-MS is the method of choice for final purity assessment and quantitative analysis.

The sample is first injected into a liquid chromatograph, where it passes through a column (e.g., a reversed-phase C18 column) that separates the target compound from impurities based on differential partitioning between the mobile and stationary phases. windows.netsciex.com The eluent from the LC column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This dual detection provides both retention time from the LC and mass information from the MS, offering a very high degree of specificity and sensitivity. LC-MS/MS, a tandem version of the technique, further enhances selectivity and can achieve very low limits of quantification, making it ideal for analyzing trace amounts of material. nih.govsciex.com

Computational and Theoretical Investigations into the Molecular Properties and Interactions of 6 Amino 3 Ethyl 1 Propyluracil

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's ground-state electron density and energy.

Detailed Research Findings: While specific DFT studies on 6-amino-3-ethyl-1-propyluracil are not prevalent in the literature, the methodology is well-established for related uracil (B121893) derivatives. researchgate.net Typically, calculations are performed using hybrid functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.govresearchgate.net

Such calculations for this compound would yield optimized molecular geometry and key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT can be used to compute a molecule's electrostatic potential (MEP), which maps regions of positive and negative charge on the molecular surface. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the hydrogen atoms of the amino group, highlighting them as potential hydrogen bond donors. niscair.res.in Reactivity descriptors like chemical hardness, chemical potential, and electrophilicity can also be derived, offering quantitative predictions of the molecule's reactive nature. niscair.res.in

Table 1: Predicted Electronic Properties from DFT (Hypothetical)

| Property | Predicted Characteristic for this compound | Significance |

|---|---|---|

| HOMO Energy | Localized primarily on the amino group and the pyrimidine (B1678525) ring | Region of electron donation (nucleophilicity) |

| LUMO Energy | Distributed across the carbonyl groups and the C=C double bond | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | Moderate | Indicates chemical stability and reactivity |

| Dipole Moment | Non-zero | Confirms the polar nature of the molecule |

| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygens; Positive potential on amine hydrogens | Predicts sites for non-covalent interactions |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the dynamics of ligand-receptor interactions. researchgate.net These simulations are governed by a force field, such as AMBER or CHARMM, which defines the potential energy of the system. researchgate.netlongdom.org

Detailed Research Findings: For this compound, MD simulations would be crucial for exploring the rotational freedom of the N1-propyl and N3-ethyl side chains. This conformational analysis helps identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or within a protein's binding pocket).

In the context of ligand-binding, MD simulations can be used to assess the stability of a docked pose. wdh.ac.id For instance, if this compound were docked into a receptor, an MD simulation of the complex over tens or hundreds of nanoseconds would reveal whether the key interactions are maintained. semanticscholar.org The trajectory can be analyzed to calculate the root-mean-square deviation (RMSD) of the ligand, which quantifies its movement within the binding site and indicates the stability of the binding mode. Such simulations have been effectively used to study the binding of the related compound propylthiouracil (B1679721) to thyroid peroxidase, confirming the stability of its interactions over time. longdom.org

Molecular Docking Studies with Biological Receptors (Non-Clinical Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to screen virtual compound libraries and to propose binding modes for structure-based drug design.

Adenosine (B11128) receptors are a class of G protein-coupled receptors that are important drug targets. Xanthine (B1682287) derivatives, which share a bicyclic core structure similar to the pyrimidine-dione of uracil, are well-known adenosine receptor antagonists. mdpi.comresearchgate.net

Detailed Research Findings: While direct docking studies of this compound with adenosine receptors are not documented, its potential as an antagonist could be explored computationally. Docking studies involving xanthine-based antagonists have identified key interactions within the adenosine A2B receptor binding site. mdpi.comsemanticscholar.org These studies suggest that a lysine (B10760008) residue could act as a crucial interaction partner. mdpi.com A docking simulation of this compound into an adenosine receptor homology model or crystal structure would predict its binding pose and estimate its binding affinity through a scoring function. The amino group and carbonyl oxygens of the uracil ring would be expected to form critical hydrogen bonds with amino acid residues in the binding pocket, while the ethyl and propyl groups could form hydrophobic interactions.

Thyroid peroxidase (TPO) is a key enzyme in the synthesis of thyroid hormones and is the primary target of antithyroid drugs like propylthiouracil (PTU). nih.gov Given that this compound shares the core uracil structure with PTU (which is 6-propyl-2-thiouracil), its interaction with TPO can be modeled by analogy.

Detailed Research Findings: Molecular docking and MD simulation studies of PTU with TPO have provided detailed insights into its inhibitory mechanism. ui.ac.id These studies show that PTU binds effectively within the enzyme's active site, which contains a heme group. ui.ac.id The binding is stabilized by a combination of interactions: coordination with the heme iron, hydrogen bonds with key residues, and hydrophobic interactions. ui.ac.id Specifically, residues like His239, Asp238, and Arg491 have been identified as crucial for binding PTU. longdom.orgui.ac.id

Table 2: Analogous Interactions of Uracil Derivatives with Thyroid Peroxidase (TPO)

| Interacting Residue/Component | Interaction Type | Role in Binding (Based on PTU studies) |

|---|---|---|

| Heme Group | Coordination/Hydrophobic | Central anchor point for the ligand in the active site. ui.ac.id |

| His239 | Heme Coordination | Orients the heme group and influences ligand binding. ui.ac.id |

| Arg491 | Hydrogen Bond | Forms stable hydrogen bonds with the drug. longdom.org |

| Asp238 | Hydrogen Bond/Hydrophobic | Contributes to binding and positioning of the ligand. longdom.org |

| Phe241, Ile399 | Hydrophobic | Stabilize the alkyl side chains of the ligand. ui.ac.id |

Predictive Modeling for Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. This is achieved by systematically modifying the molecular structure and observing the resulting changes in activity.

Detailed Research Findings: For the this compound scaffold, a systematic SAR study would involve synthesizing and testing a series of analogs. For instance, the length and branching of the alkyl groups at the N1 and N3 positions could be varied to probe the size and nature of the corresponding binding pockets in a target receptor. The amino group at the C6 position could be replaced with other substituents (e.g., hydroxyl, methyl) to understand its importance for activity.

SAR studies on other heterocyclic scaffolds have shown that lipophilic side chains can enhance activity, and the specific placement of hydrogen bond donors and acceptors is critical. researchgate.net For 2-thiouracil (B1096) derivatives, SAR analysis revealed that antioxidant activity is dependent on the substituents on the molecule, as these affect the capacity to donate electrons or hydrogen atoms. mdpi.com A predictive SAR model for this compound would map out which structural modifications lead to increased or decreased activity against a specific biological target.

Cheminformatics and QSAR Applications for Uracil Scaffolds

Cheminformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) is a specific application that aims to build mathematical models correlating chemical structure with biological activity. semanticscholar.org

Detailed Research Findings: A QSAR study on a series of uracil analogs, including this compound, would begin with the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., number of rotatable bonds).

Once these descriptors are calculated for a set of molecules with known biological activity, statistical methods like multiple linear regression or machine learning algorithms are used to build a QSAR model. This model takes the form of an equation that can predict the activity of new, untested compounds based solely on their calculated descriptors. Such models are valuable for prioritizing which new analogs to synthesize and for screening large virtual libraries of compounds. For example, 2D-QSAR models have been developed to screen for inhibitors related to Graves' disease. semanticscholar.org Cheminformatics tools are also essential for predicting ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) properties, which helps in assessing the drug-likeness of a compound early in the discovery process. wjpls.org

Table 3: Key Molecular Descriptors for QSAR Modeling of Uracil Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Physicochemical | LogP, Molecular Weight (MW), Molar Refractivity (MR) | Lipophilicity, size, and polarizability. jksus.org |

| Topological | Number of Rotatable Bonds, Topological Polar Surface Area (TPSA) | Molecular flexibility and hydrogen bonding potential. jksus.org |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity and electronic reactivity. |

| Constitutional | Number of Hydrogen Bond Donors/Acceptors | Specific interaction capabilities. jksus.org |

Molecular and Cellular Interaction Studies Non Clinical Focus of 6 Amino 3 Ethyl 1 Propyluracil

In Vitro Receptor Binding Assays and Ligand-Receptor Interactions

Research into the direct interaction of 6-Amino-3-ethyl-1-propyluracil with receptors is limited. However, its core structure serves as a crucial intermediate in the synthesis of compounds that exhibit significant receptor affinity, particularly for adenosine (B11128) receptors.

While direct radioligand binding assays for this compound are not prominently documented in the scientific literature, its structural framework is integral to creating potent adenosine receptor antagonists. For instance, the synthesis of a series of 1,3-disubstituted 8-styrylxanthines begins with precursors like 6-amino-3-propyluracil. scirp.orgsemanticscholar.org Subsequent alkylation at the N1 position with an ethyl group, among other modifications, leads to the formation of xanthine (B1682287) derivatives. scirp.org

One such derivative, (E)-3-ethyl-1-propyl-8-styrylxanthine, has been synthesized and evaluated for its affinity towards A1 and A2A adenosine receptors. scirp.orgsemanticscholar.org Binding studies on this xanthine derivative, which incorporates the ethyl and propyl groups of this compound, showed a notable affinity for the A2A receptor. scirp.org This suggests that while the uracil (B121893) compound itself may not be the primary active ligand, its structural components are key for the affinity of the resulting xanthine derivatives.

Table 1: Adenosine Receptor Affinities of a Derivative of this compound

This table presents data for (E)-3-ethyl-1-propyl-8-styrylxanthine, a compound synthesized from a uracil precursor, to illustrate the receptor affinity of its derivatives.

| Compound | A1 Ki (nM) | A2A Ki (nM) |

|---|

Data sourced from studies on 8-styrylxanthine derivatives. scirp.org

G-Protein Coupled Receptors (GPCRs) are a major target for therapeutic drugs and are involved in a vast array of signaling pathways. nih.gov Adenosine receptors (A1 and A2A) are themselves GPCRs that couple to G-proteins to modulate adenylate cyclase activity. semanticscholar.org The A1 receptor typically inhibits adenylate cyclase through Gi coupling, while the A2A receptor stimulates it via Gs coupling. semanticscholar.org

Furthermore, structural analogs of this compound, such as 6-propyl-2-thiouracil (PTU), have been shown to interact with other GPCRs, specifically bitter taste receptors (TAS2Rs). nih.gov For example, the mouse bitter taste receptor Tas2r108 is activated by PTU. nih.gov These receptors mediate taste perception by coupling to G-proteins, initiating downstream intracellular signaling cascades. nih.govmdpi.com While this does not provide direct evidence for this compound, it indicates that the uracil scaffold can interact with diverse GPCRs, suggesting a potential for similar, yet uninvestigated, activities.

Enzymatic Modulation and Inhibition Research

The investigation of this compound's interaction with enzymes is primarily conceptual, based on the well-documented activities of its close structural analog, 6-propylthiouracil (PTU).

The most relevant enzymatic target for uracil-based compounds of this nature is thyroid peroxidase (TPO). TPO is a key enzyme in the synthesis of thyroid hormones (T3 and T4). drugbank.comnih.gov It catalyzes the oxidation of iodide and its incorporation onto tyrosine residues of thyroglobulin. drugbank.comresearchgate.net

The analog 6-propylthiouracil (PTU) is a known inhibitor of TPO. drugbank.comnih.gov The mechanism involves PTU binding to the enzyme and preventing it from using iodide to form thyroid hormones. drugbank.com This effectively reduces the production of new T3 and T4. nih.gov PTU also acts as an inhibitor of type 1 iodothyronine deiodinase (D1), an enzyme that converts T4 to the more active T3 in peripheral tissues. nih.govnih.gov

Kinetic studies of the analog PTU reveal specific mechanisms of inhibition. For the D1 enzyme, PTU acts as an uncompetitive inhibitor with respect to the iodothyronine substrate and a competitive inhibitor with respect to the thiol cosubstrate. nih.govoup.com This suggests that PTU reacts with an intermediate form of the enzyme. nih.govoup.com Given the structural similarity, it is conceivable that this compound could interact with TPO, though specific kinetic data is not available.

Table 2: Enzyme Inhibition Profile of the Analog Propylthiouracil (B1679721) (PTU)

| Enzyme | Action | Kinetic Mechanism |

|---|---|---|

| Thyroid Peroxidase (TPO) | Inhibition of hormone synthesis | Binds to TPO, preventing iodination of thyroglobulin. drugbank.comnih.gov |

Beyond TPO and deiodinases, comprehensive screening of this compound against other relevant enzyme targets has not been reported in the available literature. Pyrimidine (B1678525) derivatives can exhibit a wide range of biological activities, but specific data for this compound is lacking. wjarr.com

Cellular Assays for Investigating Biological Activities (Non-Human, Non-Clinical)

Specific cellular assays designed to investigate the biological activities of this compound are not described in the reviewed scientific literature. However, assays used for its analogs provide a framework for potential investigations. For example, the effects of PTU on thyroid hormone synthesis have been studied in pregnant rats, where exposure led to dose-dependent decreases in serum T4 levels in both dams and fetuses, demonstrating the in vivo consequences of its enzymatic inhibition. nih.gov Cellular assays using human thyroid follicular cell lines have also been developed to screen for TPO inhibitors. altex.org Such non-human, non-clinical models would be necessary to elucidate the specific cellular effects of this compound.

Cell-Based Reporter Assays for Receptor Activation or Inhibition

Currently, the scientific literature lacks specific studies employing cell-based reporter gene assays to directly determine the agonist or antagonist activity of this compound at various receptors. Research in this area tends to focus on derivatives synthesized from similar uracil precursors. For instance, compounds derived from 6-amino-3-propyluracil have been developed and assessed as antagonists for adenosine receptors, with their activity confirmed through methods like radioligand binding assays and bioluminescence resonance energy transfer (BRET) assays. scirp.orgmdpi.comsemanticscholar.org These assays are powerful tools for screening chemical libraries and characterizing receptor-ligand interactions. nih.govplos.org However, specific data on this compound itself remains unpublished.

Investigations into Cellular Pathway Perturbations (e.g., Adenylate Cyclase Activity)

There is no direct evidence from the reviewed literature detailing the effects of this compound on specific cellular signaling pathways, such as the adenylate cyclase system. The function of many G-protein-coupled receptors, including adenosine receptors, is intrinsically linked to the stimulation or inhibition of adenylate cyclase, which in turn regulates intracellular levels of the second messenger cyclic AMP (cAMP). scirp.orgsemanticscholar.org Studies on xanthine derivatives, which can be synthesized from 6-aminouracils, show that they can act as antagonists at adenosine receptors, thereby influencing these pathways. scirp.orgsemanticscholar.orgnih.gov Nevertheless, investigations into the direct impact of this compound on adenylate cyclase activity or other cellular pathways have not been reported.

Coordination Chemistry and Metal Ion Interactions of Uracil Derivatives

The study of how uracil and its derivatives interact with metal ions is a significant field, revealing diverse coordination behaviors and leading to the creation of novel metallo-organic structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving uracil derivatives is well-documented, typically achieved by reacting the uracil-based ligand with a corresponding metal salt in a suitable solvent. mdpi.compreprints.org While specific metal complexes of this compound have not been detailed in the surveyed literature, the general methodologies are applicable.

Commonly employed techniques for the characterization of these metal-uracil complexes include:

Spectroscopic Methods : FT-IR, UV-Vis, and NMR spectroscopy are used to probe the electronic environment and structural features of the ligand upon coordination. mdpi.comacs.orgresearchgate.net

Elemental Analysis : This provides the empirical formula of the synthesized complex, confirming the stoichiometry of the metal and ligand. mdpi.compreprints.org

X-ray Diffraction : Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure, including bond lengths and angles. mdpi.comacs.orgacs.org

Thermal Analysis : Techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to investigate the thermal stability of the complexes. mdpi.comacs.org

Magnetic Susceptibility : These measurements help determine the magnetic properties of the complex, which is particularly important for complexes with transition metals. mdpi.comresearchgate.net

Identification of Ligand Binding Sites (N, O, S Atoms) and Coordination Modes

Uracil derivatives possess multiple potential coordination sites, including the ring nitrogen atoms (N1, N3), the exocyclic keto-oxygen atoms (O2, O4), and, in the case of this compound, the nitrogen of the amino group (N6). mdpi.com However, in this compound, the N1 and N3 positions are substituted with propyl and ethyl groups, respectively. This substitution sterically hinders these nitrogen atoms, making them unlikely to participate in metal coordination. Therefore, the primary binding sites available for this specific molecule are the oxygen atoms (O2, O4) and the exocyclic amino nitrogen.

Studies on related uracil derivatives have identified several coordination modes, which inform the potential interactions of this compound.

| Potential Binding Site(s) | Coordination Mode | Example from Related Compounds | References |

|---|---|---|---|

| O4 and N3 | Bidentate | Complexes of Fe(III) with uracil and thiouracil derivatives. | mdpi.compreprints.org |

| O4 | Monodentate | bis-(1,3-dimethyluracil)-dichloridocopper(II). | mdpi.compreprints.org |

| S2 and N1 | Bidentate Chelate | [Zn(6-amino-2-thiouracil)2H2O]·2H2O. | mdpi.compreprints.org |

| N5 and O4 | Bidentate | Rhenium(I) complexes with 5-nitrosopyrimidines, forming a five-membered chelate ring. | mdpi.com |

The coordination can be monodentate, involving a single atom, or polydentate, where the ligand binds to the metal center through multiple atoms, sometimes forming stable chelate rings. mdpi.com

Structural Analysis of Metal-Uracil Complexes

Structural studies on complexes of analogous uracil derivatives have revealed a variety of coordination geometries.

| Complex | Metal Center Geometry | Key Structural Feature | References |

|---|---|---|---|

| bis-(1,3-dimethyluracil)-dichloridocopper(II) | Planar-Square | The uracil ligand coordinates in a monodentate fashion via the O4 atom. | mdpi.compreprints.org |

| [Zn(6-amino-2-thiouracil)2H2O]·2H2O | Not specified, but bidentate chelation | The ligand coordinates through the sulfur atom at position 2 and the nitrogen atom at position 1. | mdpi.compreprints.org |

| Fe(III) complex with uracil | Octahedral | The ligand acts in a bidentate fashion, coordinating through the O4 and N3 atoms. | mdpi.com |

| Cu(I) complexes with 6-n-propylthiouracil | Trigonal | In CuI(ptu)2, two sulfur atoms from two propylthiouracil ligands and one iodide form a trigonal geometry around the copper(I) center. | acs.orgresearchgate.net |

These analyses show that the nature of the metal ion, the specific substitutions on the uracil ring, and the reaction conditions all play a crucial role in determining the final structure and geometry of the complex, which can range from tetrahedral and square-planar to octahedral. mdpi.comresearchgate.net

Structure Activity Relationship Sar and Rational Design of Uracil Derivatives Analogues

Systematic Modification of Alkyl Chains and Amino Group for SAR Exploration

The biological activity of uracil (B121893) derivatives can be significantly altered by systematic modifications of the substituents on the pyrimidine (B1678525) ring. researchgate.net For a compound like 6-Amino-3-ethyl-1-propyluracil, the alkyl chains at the N-1 (propyl) and N-3 (ethyl) positions, as well as the amino group at the C-6 position, are primary targets for modification to explore the SAR.

The nature and size of the alkyl groups at N-1 and N-3 can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Altering the length or branching of these alkyl chains can modulate the compound's ability to cross cell membranes and interact with hydrophobic pockets in target enzymes or receptors. For instance, studies on 6-substituted uracil derivatives have shown that the chemical structure of these substituents directly impacts their biological effects, such as proliferative activity on cells. researchgate.netjppres.com

Below is a table illustrating potential systematic modifications to this compound for SAR exploration.

| Position | Original Group | Modification Example | Potential Impact on Properties |

|---|---|---|---|

| N-1 | Propyl | Methyl, Butyl, Isopropyl, Cyclopropyl | Alters lipophilicity, steric hindrance, and interaction with hydrophobic pockets. |

| N-3 | Ethyl | Methyl, Propyl, Benzyl | Modulates solubility and potential for specific interactions with target sites. |

| C-6 | Amino (-NH2) | Acetylamino (-NHCOCH3), Methylamino (-NHCH3), Hydroxyl (-OH), Thiol (-SH) | Changes hydrogen bonding capabilities, electronic properties, and nucleophilicity. |

Influence of Substituent Position and Electronic Properties on Biological Activity

The position of substituents on the uracil ring has a profound effect on the molecule's electronic distribution and, consequently, its biological activity. The placement of the amino group at C-6 in this compound is significant. Computational studies have revealed that an amino group at position 6 exhibits more than double the electron-donating strength compared to an amino group at position 5. nih.gov This enhanced electron-donating property at C-6 significantly influences the reactivity and interaction of the uracil ring with its biological targets.

Conversely, the electronic properties of the substituent itself are crucial. Electron-donating groups, like the amino group, increase the electron density of the pyrimidine ring, which can enhance its interaction with electron-deficient areas of a receptor. In contrast, electron-withdrawing groups, such as a nitro group, decrease the ring's electron density. nih.gov For example, studies on 5-substituted uracil urea (B33335) derivatives found that electron-withdrawing substituents at the C-5 position were preferred for optimal potency in inhibiting fatty acid amide hydrolase (FAAH), though not for selectivity. rsc.orgresearchgate.net

Development of Design Principles for Enhanced Target Selectivity

Achieving target selectivity is a primary goal in drug design to minimize off-target effects. For uracil derivatives, design principles for enhancing selectivity often involve modifying the substituents to exploit differences between the target and off-target binding sites. researchgate.netrsc.org

One key principle is shape complementarity . By altering the alkyl chains at N-1 and N-3 of this compound, from simple linear chains to branched or cyclic structures, it is possible to design molecules that fit more precisely into the binding pocket of the intended target. For example, replacing a hexyl chain with phenylalkyl or biphenyl groups in uracil urea derivatives significantly improved both inhibitory potency and selectivity towards FAAH. rsc.orgresearchgate.net

Another principle involves optimizing electronic and hydrogen-bonding interactions . The C-6 amino group provides a critical hydrogen bond donor/acceptor site. Modifying this group or introducing other functional groups at different positions can create a unique interaction pattern. A pharmacophore generation procedure for uracil derivatives that inhibit the Sendai virus revealed specific structural features required for activity, rationalizing the relationship between structure and biological data. acs.org

Fused ring systems also represent a powerful strategy for improving selectivity. Annulating another heterocyclic ring to the uracil core creates a more rigid and conformationally constrained molecule. nih.gov This rigidity can reduce the entropic penalty of binding and allow for more specific interactions, leading to higher affinity and selectivity for the target.

The table below summarizes design principles for enhancing the selectivity of uracil derivatives.

| Design Principle | Modification Strategy for this compound | Expected Outcome |

|---|---|---|

| Shape Complementarity | Introduce branched, cyclic, or aryl groups at N-1 and N-3 positions. | Improved fit into the target's binding site, increasing affinity and selectivity. |

| Optimized Interactions | Modify the C-6 amino group or add substituents at C-5 to alter hydrogen bonding and electronic properties. | Enhanced binding through specific hydrogen bonds or electrostatic interactions unique to the target. |

| Conformational Rigidity | Synthesize fused derivatives by creating a new ring involving the C-5 and C-6 positions. | Reduced conformational flexibility, leading to a more defined shape for selective binding. |

Synthesis and Evaluation of Novel Fused Uracil Derivatives

Fusing a second ring to the uracil scaffold is a widely used strategy to create novel derivatives with diverse pharmacological activities, including antimicrobial and anticancer effects. nih.govnih.govnih.gov The 6-aminouracil (B15529) core is a versatile starting material for the synthesis of various fused heterocyclic systems. scirp.org

One common synthetic approach involves the reaction of 6-aminouracil with different reagents to build a new ring onto the C-5 and C-6 positions. For instance, multi-component reactions involving 6-aminouracil, various aldehydes, and an active methylene (B1212753) compound like 1,3-indanedione can yield complex fused systems such as indeno-pyrido[2,3-d]pyrimidines. acs.org Another strategy involves the cyclocondensation of a 5,6-diaminouracil (B14702) derivative with other molecules to form fused systems like pyrimidodiazepines or lumazines. nih.gov

Once synthesized, these novel fused uracil derivatives are evaluated for their biological activity through various in vitro and in silico methods. For example, newly synthesized indenopyrimidopyridazines and pyrimidopyridazines derived from 6-hydrazinyluracils have been screened for antimicrobial and antitumor activity. nih.gov Similarly, a series of fused indeno-pyrido[2,3-d]pyrimidines were evaluated as potential inhibitors of the staphylococcal enzyme thioredoxin reductase (TrxR) through molecular docking studies and in vitro assays. acs.org These evaluations are critical for identifying promising lead compounds and further refining the design of more potent and selective therapeutic agents.

The following table presents examples of fused uracil systems and their reported biological activities.

| Fused Ring System | Starting Uracil Derivative | Reported Biological Activity | Reference |

|---|---|---|---|

| Pyrimido[4,5-b] nih.govnih.govdiazepines | 5,6-diaminouracil | Antimicrobial | nih.gov |

| Indenopyrimidopyridazines | 6-hydrazinyluracil | Antimicrobial, Antitumor | nih.gov |

| Indeno-pyrido[2,3-d]pyrimidines | 6-aminouracil | Anti-staphylococcal (SaTrxR inhibition) | acs.org |

| Pyrazolo[4,3-d]uracil | Diazo-functionalized uracil | General synthetic intermediate | conicet.gov.ar |

Metabolic and Pharmacokinetic Research in Non Human Systems

In Vitro Biotransformation Studies (e.g., Liver Microsome Metabolism)

No data is currently available in the scientific literature identifying the primary metabolites of 6-Amino-3-ethyl-1-propyluracil following in vitro biotransformation studies.

There are no published studies investigating the role of cytochrome P450 enzymes in the metabolism of this compound.

Pharmacokinetic Studies in Non-Human Animal Models (Excluding Human Pharmacokinetics)

Scientific literature lacks any data regarding the absorption and distribution of this compound in animal tissues.

There is no available information on the excretion pathways or clearance mechanisms of this compound in any non-human animal model.

Applications As a Research Tool and Chemical Probe

Integration into Molecularly Imprinted Polymers for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have binding sites that are complementary in shape, size, and functional group orientation to a template molecule. This "molecular memory" allows MIPs to selectively rebind the template from a complex mixture, making them valuable tools in separation science, sensing, and catalysis.

The synthesis of a Molecularly Imprinted Polymer typically involves the copolymerization of a functional monomer and a cross-linker in the presence of a template molecule. The functional monomer interacts with the template through non-covalent or covalent bonds. After polymerization, the template is removed, leaving behind specific recognition cavities.

While direct studies detailing the use of 6-Amino-3-ethyl-1-propyluracil as a template are not prevalent in the literature, its structure possesses key features for molecular imprinting. The amino group and the two carbonyl groups of the uracil (B121893) ring can act as hydrogen bond donors and acceptors, respectively, allowing for strong interactions with suitable functional monomers.

The general steps for creating an imprinted membrane using a molecule like this compound as the template would involve:

Pre-polymerization Complex Formation: The template molecule is mixed with a functional monomer in a porogenic solvent. The functional monomer is chosen based on its ability to form a stable complex with the template.

Polymerization: A cross-linking agent and an initiator are added to the mixture. The polymerization is then initiated, typically by heat or UV light, to form a rigid polymer network around the template-monomer complex.

Template Removal: The template molecule is extracted from the polymer matrix, leaving behind the imprinted cavities.

A hypothetical composition for the synthesis of a this compound-imprinted polymer is presented in the table below.

| Component | Example Compound | Role |

| Template | This compound | The molecule to be recognized |

| Functional Monomer | Methacrylic acid (MAA) | Interacts with the template via hydrogen bonding |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Forms the polymer backbone and stabilizes the binding sites |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization reaction |

| Porogen | Acetonitrile | Solvent for the reaction components |

This polymer could then be cast into a membrane or coated onto a sensor surface to create a selective recognition element.

The performance of an MIP is evaluated by its ability to selectively bind the target molecule in the presence of structurally similar compounds. The selectivity of MIPs is a critical parameter for their application in various fields. researchgate.net

In a research setting, the recognition specificity of a this compound-imprinted polymer would be tested against other uracil derivatives and similarly sized molecules. Binding studies, often conducted using techniques like high-performance liquid chromatography (HPLC) or quartz crystal microbalance (QCM), would quantify the affinity of the MIP for the template and its analogs. A high selectivity factor, which is the ratio of the binding affinity of the template to that of a competing molecule, would indicate successful imprinting.

The sensitivity of an MIP-based sensor would be determined by its limit of detection (LOD) for this compound. Factors such as the number and accessibility of the binding sites, as well as the signal transduction mechanism of the sensor, would influence its sensitivity.

Utilization as a Chemical Probe for Investigating Biological Processes

A chemical probe is a small molecule that is used to study and manipulate biological systems by selectively interacting with a specific protein or other macromolecule. mdpi.com High-quality chemical probes are characterized by their high potency and selectivity for their intended target. mdpi.com

There is currently no direct evidence in the scientific literature of this compound being used as a chemical probe. However, its structure, being a substituted pyrimidine (B1678525), suggests potential for interaction with biological targets. Many derivatives of purines and pyrimidines are known to interact with a wide range of biological molecules, including enzymes and receptors.

For this compound to be considered a chemical probe, it would need to be shown to:

Bind to a specific biological target with high affinity.

Elicit a measurable functional response upon binding.

Exhibit high selectivity for its target over other proteins.

The ethyl and propyl substitutions on the uracil ring could play a role in its binding affinity and selectivity for a potential target by interacting with hydrophobic pockets in a protein's binding site. Further research, including screening against various biological targets and structure-activity relationship (SAR) studies, would be necessary to validate its potential as a chemical probe.

Role as a Precursor in the Synthesis of Complex Heterocyclic Compounds

The 6-aminouracil (B15529) scaffold is a versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems. scirp.orgdntb.gov.ua These complex structures are of significant interest in medicinal chemistry due to their diverse biological activities. bohrium.com The amino group at the C6 position of the uracil ring is nucleophilic and can participate in various cyclization and condensation reactions.

This compound can serve as a starting material for the synthesis of a variety of fused pyrimidine derivatives. The reactivity of the 6-amino group, along with the adjacent C5 carbon, allows for the annulation of additional rings onto the pyrimidine core.

Some examples of heterocyclic systems that can be synthesized from 6-aminouracil precursors include:

Pyrimido[4,5-d]pyrimidines: These can be formed by reacting 6-aminouracils with various one-carbon synthons.

Pyrimido[4,5-b]quinolines: These are accessible through multi-component reactions involving 6-aminouracils, aldehydes, and a CH-acidic component.

Thiazolo[4,5-d]pyrimidines: These can be synthesized by reacting 6-aminouracils with sulfur-containing reagents.

The general synthetic utility of the 6-aminouracil core is summarized in the table below.

| Reagent/Reaction Type | Fused Heterocyclic System |

| Formamide or Orthoformates | Pyrimido[4,5-d]pyrimidines |

| Aromatic Aldehydes and Dimedone | Pyrimido[4,5-b]quinolines |

| Isothiocyanates | Thiazolo[4,5-d]pyrimidines |

| α-Haloketones | Pyrrolo[2,3-d]pyrimidines |

The ethyl and propyl groups at the N1 and N3 positions of this compound would be retained in the final fused heterocyclic products, potentially influencing their physicochemical properties and biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-3-ethyl-1-propyluracil, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via reflux reactions using precursors like ethanolamine and paraformaldehyde in absolute ethanol, followed by crystallization from DMF/H₂O . Purity optimization requires monitoring reaction conditions (e.g., reflux duration, stoichiometry) and employing techniques such as recrystallization or column chromatography. Elemental analysis (C, H, N) and spectroscopic methods (IR, MS) are critical for validating purity .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

- Methodological Answer : Use a combination of:

- Spectroscopy : IR to identify carbonyl (C=O) and amine (NH) stretches ; MS for molecular ion confirmation.

- Thermal Analysis : Melting point determination to assess crystalline stability .

- Elemental Analysis : Quantify C, H, N content to confirm molecular formula .

- Chromatography : HPLC or TLC to detect impurities .

Q. What are the key considerations for selecting solvents in synthetic workflows involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, ethanol) are preferred due to the compound’s solubility in alcohols and stability under reflux. Avoid halogenated solvents if nucleophilic side reactions are a concern. Solvent selection should align with reaction temperature and compatibility with downstream crystallization steps .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction conditions for this compound synthesis?

- Methodological Answer : AI-driven simulations can predict optimal parameters (e.g., temperature, pressure, catalyst loading) by training models on existing kinetic data. For example, factorial design experiments (varying 2–3 factors) coupled with machine learning algorithms can identify nonlinear interactions between variables, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported reactivity data for uracil derivatives like this compound?

- Methodological Answer :

- Theoretical Framing : Align experimental design with a mechanistic hypothesis (e.g., nucleophilic substitution vs. radical pathways) .

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., solvent purity, inert atmosphere) to isolate variables .

- Advanced Analytics : Use surface-enhanced Raman spectroscopy (SERS) or XPS to probe interfacial reactivity differences .

Q. How do substituents (ethyl, propyl) influence the compound’s adsorption behavior on catalytic surfaces?

- Methodological Answer : Conduct adsorption isotherm studies using gold or silica substrates, monitoring binding affinity via quartz crystal microbalance (QCM). Compare with DFT calculations to correlate substituent electronic effects (e.g., alkyl chain length) with adsorption energy .

Q. What experimental designs are suitable for probing the compound’s role in multi-step heterocyclic syntheses?

- Methodological Answer :

- Stepwise Optimization : Use a pre-test/post-test design with control groups to isolate intermediate formation .

- In Situ Monitoring : Employ real-time NMR or FTIR to track reaction progress and identify transient intermediates .